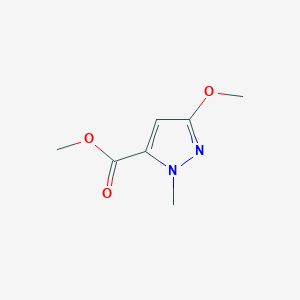

methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methoxy-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-5(7(10)12-3)4-6(8-9)11-2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNPYYYAGKQFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with methoxy and methyl groups under controlled conditions. One common method includes the reaction of 3-methoxy-1-methylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12N2O3

- Molecular Weight : 208.22 g/mol

- IUPAC Name : Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate

- Functional Groups : Methoxy group, methyl group, and carboxylate group.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex heterocyclic compounds, which are essential in drug discovery and material science. The compound's unique structure allows for various modifications, enhancing its utility in synthesizing derivatives with specific properties.

Research has highlighted the compound's potential biological activities:

- Antimicrobial Effects : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism typically involves disrupting cellular processes critical for pathogen survival.

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, making it a candidate for developing treatments for inflammatory diseases. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Pharmacological Research

This compound is being investigated as a potential lead compound in drug development. Its structural similarities to known bioactive molecules allow researchers to explore its efficacy against various diseases, including cancer and metabolic disorders.

Antimicrobial Evaluation

A study demonstrated that formulations containing this compound achieved over 75% efficacy against Erysiphe graminis, a common fungal pathogen affecting crops. This highlights its potential as an alternative to conventional fungicides.

Anti-inflammatory Research

In vivo studies have shown that this compound can significantly reduce inflammation markers in animal models of arthritis. The results suggest that it may inhibit TNF-alpha release, indicating its therapeutic potential in treating autoimmune conditions.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate with analogous pyrazole derivatives, focusing on structural variations, physicochemical properties, synthesis methods, and applications.

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Key Observations :

- Ester vs. Carboxylic Acid : The methyl ester group in the target compound enhances lipophilicity, making it suitable as a prodrug candidate, whereas carboxylic acid derivatives (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) are more polar and likely to act as direct bioactive agents .

- Substituent Position : Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate differs in the positions of the methoxy and ester groups, which may alter its reactivity in coupling reactions or metabolic stability.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (170.17 g/mol) is smaller and less polar than its ethyl ester counterpart (184.19 g/mol), suggesting better membrane permeability .

Biological Activity

Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate (MMMP) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MMMP has the molecular formula CHNO and features a methoxy group and a carboxylate moiety, which contribute to its reactivity and biological interactions. The compound serves as a versatile building block in organic synthesis and medicinal chemistry, facilitating the development of more complex heterocyclic compounds .

The biological activity of MMMP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : MMMP acts as an enzyme inhibitor by binding to active sites, thus preventing substrate access. This mechanism is significant in the context of cancer research, where it may inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle .

- Signal Transduction Modulation : The compound can also modulate signal transduction pathways by interacting with cellular receptors, influencing processes such as apoptosis and cell proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of MMMP and related pyrazole derivatives. For instance:

- Cell Proliferation Inhibition : MMMP derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies indicated that certain derivatives could enhance caspase-3 activity, suggesting an induction of apoptosis at specific concentrations .

- Microtubule Destabilization : Some studies reported that pyrazole-containing compounds could destabilize microtubule assembly, leading to cell cycle arrest in the G2/M phase. This effect is crucial for developing new chemotherapeutic agents targeting cancer cells .

Anti-inflammatory Effects

MMMP has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in inflammation pathways. Some derivatives have demonstrated significant edema inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

Case Studies

- Inhibition of CDK2 : A study focused on lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate (a related compound) demonstrated its potential as a CDK2 inhibitor. This finding underscores the relevance of MMMP derivatives in targeting cell cycle regulation in cancer therapy .

- Apoptosis Induction : In experiments with MDA-MB-231 cells, certain MMMP derivatives induced morphological changes and increased apoptotic markers at concentrations as low as 1 μM. These results support the hypothesis that pyrazole derivatives can serve as effective anticancer agents .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC Values | Targeted Cell Lines |

|---|---|---|---|

| This compound | Anticancer (apoptosis induction) | 1 μM (apoptosis) | MDA-MB-231 |

| Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate | CDK2 inhibition | Not specified | Various cancer lines |

| Pyrazole Derivative (Compound 5 from study) | Tubulin polymerization inhibition | 0.08–12.07 mM | Various cancer lines |

Q & A

Q. What are the common synthetic routes for methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely used approach involves cyclocondensation of β-ketoesters with hydrazine derivatives. For example, ethyl acetoacetate can react with substituted hydrazines in the presence of catalysts like DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole cores . Reaction parameters such as temperature (typically 80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents significantly impact yield. For instance, excess hydrazine may improve cyclization but increase byproduct formation. Post-synthetic modifications, such as ester hydrolysis or alkylation, are often employed to introduce methoxy and methyl groups .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and DEPT-135) is critical for structural elucidation. Pyrazole ring protons typically resonate at δ 6.5–7.5 ppm in ¹H NMR, while ester carbonyls appear at ~165–170 ppm in ¹³C NMR . IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves regiochemistry ambiguities in substituted pyrazoles .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the ester group. Hygroscopicity can be mitigated using desiccants like silica gel. Avoid prolonged exposure to light, as UV radiation may degrade the pyrazole ring. Safety data for analogous compounds recommend using PPE (gloves, goggles) and working in fume hoods due to potential irritancy .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for this compound across different studies?

- Methodological Answer : Cross-validate using orthogonal techniques. For example, conflicting ¹H NMR signals may arise from solvent polarity effects or tautomerism; repeating experiments in deuterated DMSO vs. CDCl₃ can resolve this. Computational tools (e.g., DFT calculations) predict spectral profiles and identify likely conformers. Referencing high-purity standards (≥98% by GC/HPLC) and sharing raw data repositories enhances reproducibility .

Q. What strategies are effective in optimizing the regioselectivity of pyrazole ring substitution during synthesis?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Electron-donating groups (e.g., methoxy) direct electrophilic substitution to the para position. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids enables selective functionalization at the 5-position. Kinetic vs. thermodynamic control can be leveraged by varying reaction temperatures: lower temps (0–25°C) favor kinetic products, while higher temps (80–100°C) stabilize thermodynamically favored isomers .

Q. How does the steric and electronic environment of substituents affect the compound's reactivity in further functionalization?

- Methodological Answer : Methoxy groups enhance electron density at the pyrazole ring, facilitating electrophilic aromatic substitution (e.g., nitration). Conversely, electron-withdrawing ester groups deactivate the ring, necessitating harsher conditions for reactions like halogenation. Steric hindrance from the 1-methyl group can block substitution at adjacent positions, directing reactivity to the 5-carboxylate site .

Q. How can computational chemistry methods predict the biological activity of derivatives of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., kinases or enzymes). QSAR (quantitative structure-activity relationship) analyses correlate substituent properties (logP, polar surface area) with bioactivity. MD (molecular dynamics) simulations assess binding stability over time. For example, trifluoromethyl groups in analogous pyrazoles enhance hydrophobic interactions in enzyme active sites .

Q. What methods are used to determine the purity of this compound, and how can conflicting HPLC/MS data be resolved?

- Methodological Answer : Purity is typically assessed via HPLC (C18 column, acetonitrile/water gradient) and GC-MS. Conflicting data may arise from co-eluting impurities or ionization suppression in MS. Orthogonal methods like ¹H NMR integration of diagnostic peaks (e.g., methyl singlets) or elemental analysis resolve discrepancies. For hygroscopic samples, Karl Fischer titration quantifies water content, which can skew HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.